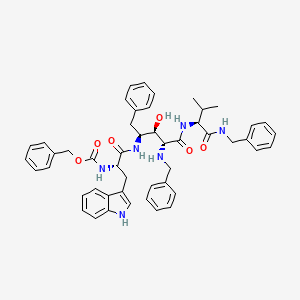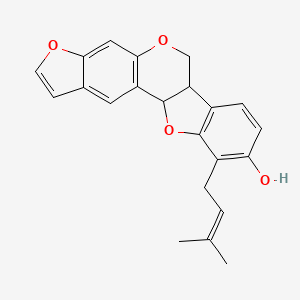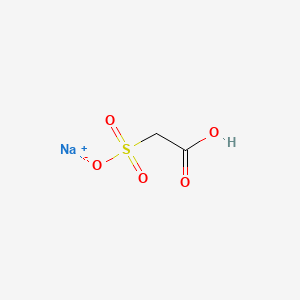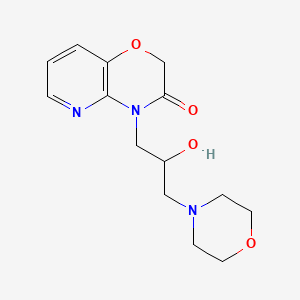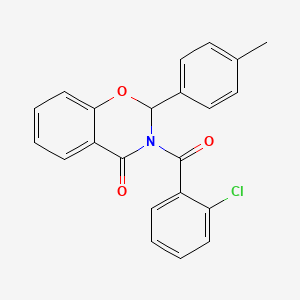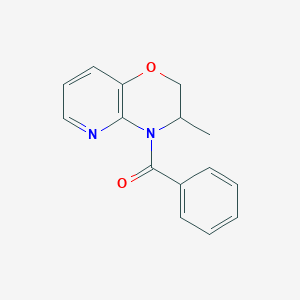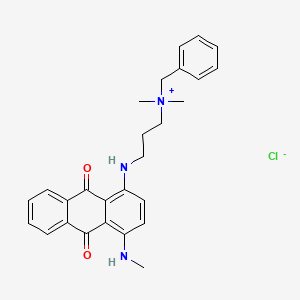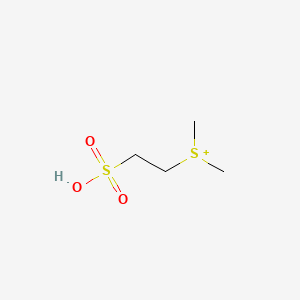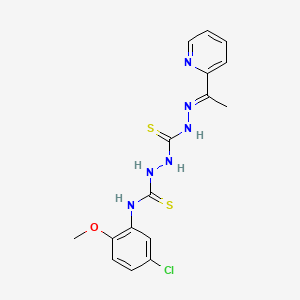
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- is a chemical compound with the molecular formula C13-H9-Cl-N2-O3-S and a molecular weight of 308.75 . This compound is known for its unique structure, which includes a benzenebutanamide backbone with a 4-chloro substitution and a thiazolyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- typically involves the reaction of 4-chlorobenzoyl chloride with thiazole-2-carboxamide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The 4-chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenebutanamides.
Wissenschaftliche Forschungsanwendungen
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-(6-methyl-2-pyridinyl)-
- Benzenebutanamide, alpha,gamma-dioxo-N-2-thiazolyl-
Uniqueness
Benzenebutanamide, 4-chloro-alpha,gamma-dioxo-N-2-thiazolyl- is unique due to its specific substitution pattern and the presence of the thiazolyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
130421-41-9 |
|---|---|
Molekularformel |
C13H9ClN2O3S |
Molekulargewicht |
308.74 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2,4-dioxo-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H9ClN2O3S/c14-9-3-1-8(2-4-9)10(17)7-11(18)12(19)16-13-15-5-6-20-13/h1-6H,7H2,(H,15,16,19) |
InChI-Schlüssel |
QHYDAVOALMONPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(=O)NC2=NC=CS2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


